Cas no 28763-06-6 (2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac)

2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac structure
28763-06-6 structure
Nome del prodotto:2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac
Numero CAS:28763-06-6
MF:C21H22O7
MW:386.395186901093
CID:286682

2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, (2Z)-
    • (Z)-2-Methyl-2-butenoic acid [(2S)-2α-(1-acetoxy-1-methylethyl)-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3α-yl] ester
    • 2-Butenoic acid,2-methyl-,(2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, (2
    • 2-Butenoicacid, 2-methyl-, 2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, [2S-[2a,3a(Z)]]-
    • 7H-Furo[3,2-g][1]benzopyran, 2-butenoic acid deriv.
    • 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, 2-acetate2-methylcrotona
    • Crotonic acid, 2-methyl-,ester with2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one2-acetate, (Z)- (8CI)
    • Smyrnioridin
    • CID 101306771
    • 2-Butenoic acid, 2-methyl-, (2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl ester, (2Z)-
    • 2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac
    • Inchi: 1S/C21H22O7/c1-6-11(2)20(24)27-18-14-9-13-7-8-17(23)25-15(13)10-16(14)26-19(18)21(4,5)28-12(3)22/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
    • Chiave InChI: JSIFZCDOTCKEGQ-JZWAJAMXSA-N
    • Sorrisi: O1C2C=C3C(C=CC(=O)O3)=CC=2[C@H]([C@H]1C(C)(C)OC(C)=O)OC(/C(=C\C)/C)=O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 720
  • Superficie polare topologica: 88.1

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3(Predicted)
  • Punto di fusione: 126-128 °C
  • Punto di ebollizione: 497.3±45.0 °C(Predicted)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.